2-Chloro-5-[[[[4-(1-methylpropoxy)benzoyl ]amino]thioxomethyl ]amino]-benzoic acid
Overview
Description
2-Chloro-5-[[[[4-(1-methylpropoxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid is an organic compound with a complex structure It is characterized by the presence of a chloro group, a benzoyl group, and a thioxomethyl group, among others
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[[[[4-(1-methylpropoxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid typically involves multiple steps. One common route includes the following steps:
Formation of the benzoyl intermediate: This step involves the reaction of 4-(1-methylpropoxy)benzoic acid with thionyl chloride to form the corresponding acyl chloride.
Amination: The acyl chloride is then reacted with an amine to form the benzoyl amide.
Thioxomethylation: The benzoyl amide is further reacted with a thioxomethylating agent to introduce the thioxomethyl group.
Chlorination: Finally, the compound is chlorinated to introduce the chloro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-[[[[4-(1-methylpropoxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxomethyl group to a methyl group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-[[[[4-(1-methylpropoxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-[[[[4-(1-methylpropoxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid involves its interaction with specific molecular targets. The chloro group and the thioxomethyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-[[[[4-(2-methylpropoxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid
- 2-Chloro-5-[[[[4-(1-ethylpropoxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid
Uniqueness
2-Chloro-5-[[[[4-(1-methylpropoxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 1-methylpropoxy group, in particular, differentiates it from other similar compounds and can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
5-[(4-butan-2-yloxybenzoyl)carbamothioylamino]-2-chlorobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4S/c1-3-11(2)26-14-7-4-12(5-8-14)17(23)22-19(27)21-13-6-9-16(20)15(10-13)18(24)25/h4-11H,3H2,1-2H3,(H,24,25)(H2,21,22,23,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCRKVWWBSYJGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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